6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine
Overview
Description
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine is a heterocyclic compound with the molecular formula C13H16BrN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine. This intermediate is then reacted with cyclohexyl derivatives under phase transfer catalysis conditions to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki and Buchwald-Hartwig coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: 6-Methoxy-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine.
Oxidation: this compound N-oxide.
Reduction: 6-Amino-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine.
Scientific Research Applications
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-methylimidazo[1,2-a]pyridine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine
- 6-Bromo-7-methyl-4-azabenzimidazole
Uniqueness
6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with specific biological activities .
Properties
IUPAC Name |
6-bromo-3-cyclohexyl-7-methylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-9-11(14)7-15-13-12(9)16-8-17(13)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZXQFUVFHFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N(C=N2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194970 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-cyclohexyl-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-17-5 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-cyclohexyl-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-b]pyridine, 6-bromo-3-cyclohexyl-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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